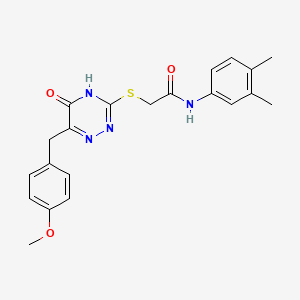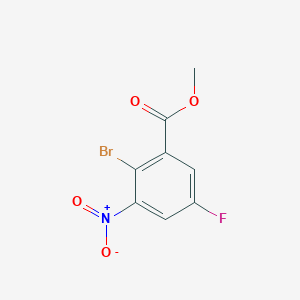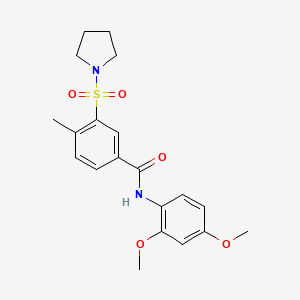
N-(2,4-dimethoxyphenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide, also known as DMP 777, is a small molecule compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound has shown promising results in preclinical studies, and its mechanism of action and biochemical effects have been elucidated in detail.
Wissenschaftliche Forschungsanwendungen
Protein Kinase Inhibition
The compound’s structure suggests potential kinase inhibition. Specifically, it targets the monopolar spindle 1 (MPS1) kinase, also known as threonine and tyrosine kinase (TTK). MPS1 plays a crucial role in cell division and is implicated in various malignancies, including triple-negative breast cancer. Researchers have designed N-(2,4-dimethoxyphenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide as a potential irreversible inhibitor of MPS1 . Further studies could explore its efficacy in cancer therapy.
Covalent Inhibitors
The compound’s structure features a sulfonamide group, which can form covalent bonds with target proteins. Covalent inhibitors are gaining attention due to their potential for increased selectivity and prolonged action. Investigating the reactivity of N-(2,4-dimethoxyphenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide toward specific protein targets could reveal novel therapeutic applications .
Boron-Carrier for Neutron Capture Therapy
Although not directly studied for this compound, related benzamides have been explored as boron carriers for neutron capture therapy (BNCT). BNCT is a promising cancer treatment that relies on selectively delivering boron-containing compounds to tumor cells, followed by neutron irradiation. The compound’s phenylboronic moiety could potentially serve as a boron carrier .
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-methyl-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-14-6-7-15(12-19(14)28(24,25)22-10-4-5-11-22)20(23)21-17-9-8-16(26-2)13-18(17)27-3/h6-9,12-13H,4-5,10-11H2,1-3H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFFIVKLXDECTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)OC)S(=O)(=O)N3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-chloro-4-fluorophenoxy)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2388032.png)
palladium(II)](/img/structure/B2388034.png)
![Rac-[(1s,2r)-2-aminocyclopentyl]acetic acid hydrochloride](/img/structure/B2388035.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-tosylpropanamide](/img/structure/B2388038.png)

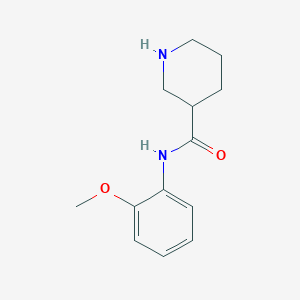
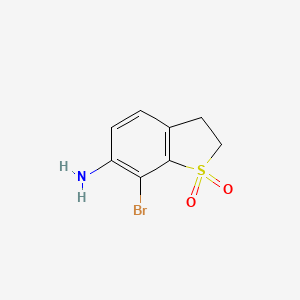
![6-acetyl-N-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2388042.png)
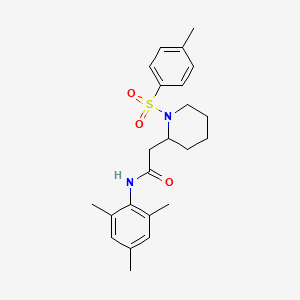

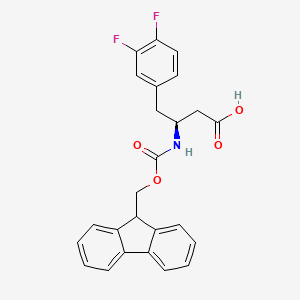
![N-(2-methoxyethyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide](/img/structure/B2388052.png)
